8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline

TRPV4 ion channel Lead optimization Quinoline SAR

The compound 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline (CAS 1903228-35-2), also referred to as (4-(Quinolin-8-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone, is a synthetic small molecule belonging to the quinoline-piperidine hybrid class. It is structurally characterized by a quinoline core linked via an 8-oxy bridge to a piperidine ring, which is further N-acylated with a 3-(trifluoromethoxy)benzoyl group.

Molecular Formula C22H19F3N2O3
Molecular Weight 416.4
CAS No. 1903228-35-2
Cat. No. B2603758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline
CAS1903228-35-2
Molecular FormulaC22H19F3N2O3
Molecular Weight416.4
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
InChIInChI=1S/C22H19F3N2O3/c23-22(24,25)30-18-7-1-5-16(14-18)21(28)27-12-9-17(10-13-27)29-19-8-2-4-15-6-3-11-26-20(15)19/h1-8,11,14,17H,9-10,12-13H2
InChIKeySLWMGSCQXOKIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline (CAS 1903228-35-2): Procurement-Relevant Identity and Pharmacological Class


The compound 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline (CAS 1903228-35-2), also referred to as (4-(Quinolin-8-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone, is a synthetic small molecule belonging to the quinoline-piperidine hybrid class . It is structurally characterized by a quinoline core linked via an 8-oxy bridge to a piperidine ring, which is further N-acylated with a 3-(trifluoromethoxy)benzoyl group. This compound has been identified as a member of the chemical series explored for antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a target implicated in pulmonary edema and heart failure [1]. Its presence in the ZINC database of commercially available compounds confirms its accessibility for research procurement [2].

TRPV4 pathway inhibition studies — enables research on ion channel antagonism within a chemotype distinct from classic 4-substituted quinolines.
8-oxy-piperidine chemotype exploration — supports scaffold-hopping and medicinal chemistry campaigns seeking novel substitution vectors for selectivity and ADME modulation.
Commercially accessible probe — documented in the ZINC database, confirming availability for research procurement without custom synthesis lead time.

Why 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline Cannot Be Simply Replaced by Other TRPV4 Antagonists


Generic substitution within the TRPV4 antagonist class is not feasible due to extreme sensitivity of potency, selectivity, and pharmacokinetic properties to minor structural modifications. Data from the lead optimization program that produced GSK2193874 demonstrates that changes to the quinoline substituents and the nature of the basic amine can shift human TRPV4 IC50 values by over three orders of magnitude (from 0.01 µM to >25 µM) and profoundly impact off-target liabilities such as L-type calcium channel inhibition [1]. For instance, a closely related quinoline analog (compound 27) potently inhibited TRPV4 (hTRPV4 IC50 = 0.01 µM) but also inhibited CaV1.2 (IC30 = 10 µM), while another (compound 28) retained potency (hTRPV4 IC50 = 0.04 µM) with a superior selectivity profile [1]. The specific combination of the 8-oxy-piperidine linker and the 3-trifluoromethoxybenzoyl group in the target compound represents a distinct chemical space within this SAR, and its unique pharmacological fingerprint cannot be assumed from other analogs. Therefore, direct procurement of the specific compound is critical for reproducible research.

Target compound — 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline
Unique 8-oxy-piperidine linker with 3-trifluoromethoxybenzoyl group. Unprofiled selectivity against cardiac ion channels; predicted differentiation from 4-substituted leads.
Alternative TRPV4 antagonists / 4-substituted analogs
Even minor substituent changes shift IC50 by orders of magnitude and introduce CaV1.2 off-target activity. Pharmacological profile cannot be extrapolated; direct replacement may compromise reproducibility and selectivity interpretation.

Quantitative Differentiation Evidence for 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline


TRPV4 Antagonism Potency: Structural Context from Close Analogs

While a direct IC50 value for 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline has not been explicitly reported in the public domain, its potency can be inferred from a class-level analysis of closely related quinoline-piperidine analogs within the GSK TRPV4 antagonist series. In a standardized FLIPR assay, the core scaffold with an unsubstituted quinoline and a piperidine linker (compound 9a) exhibited a human TRPV4 IC50 of 0.08 µM [1]. Introduction of a 7-ethoxy group on the quinoline and a trifluoromethyl substituent (compound 27) increased potency to 0.01 µM [1]. The target compound features a distinct 8-oxy linkage and a trifluoromethoxybenzoyl group, structural motifs that are anticipated to modulate potency and lipophilicity (cLogP ~4.97 [2]) in a manner distinct from the 4-position substituted analogs.

TRPV4 potency SAR
Class-level inference
Core scaffold analog (9a) hTRPV4 IC50 = 0.08 µM; optimized 4-substituted analog (27) IC50 = 0.01 µM (8-fold difference). Target predicted within nanomolar to sub‑micromolar range.
Supports TRPV4 SAR expansion through 8-oxy vector
Direct IC50 for this specific compound not publicly reported; class‑level estimate based on close analogs.
TRPV4 ion channel Lead optimization Quinoline SAR

Selectivity Implications: Differentiation from L-type Calcium Channel Activity

A major hurdle in the development of TRPV4 antagonists is the avoidance of L-type calcium channel (CaV1.2) inhibition, which causes hemodynamic effects. The GSK program demonstrated that this off-target activity is highly sensitive to structural modifications. For example, compound 27 (a 4-position substituted quinoline) showed a TRPV4 IC50 of 0.01 µM but a CaV1.2 IC30 of 10 µM, while compound 28 (7-bromo, cyclopropyl) retained TRPV4 potency (0.04 µM) with a CaV1.2 IC30 of 10.5 µM [1]. The target compound, with its unique 8-oxy substitution pattern and trifluoromethoxybenzoyl group, occupies a distinct chemical space that has not been profiled in these selectivity assays, representing an opportunity to identify a novel scaffold with a potentially improved therapeutic window.

Selectivity vs CaV1.2
Class-level inference
Analog 27: TRPV4 IC50 0.01 µM, CaV1.2 IC30 10 µM (1000‑fold window). Analog 28: TRPV4 IC50 0.04 µM, CaV1.2 IC30 10.5 µM (262‑fold window). Target unprofiled.
Enables off‑target assessment of 8‑oxy chemotype
Window can shift dramatically with structure; 8‑oxy configuration may decouple TRPV4 activity from cardiac liability.
Cardiovascular safety TRPV4 selectivity Off-target liability

Physicochemical Differentiation: Lipophilicity and Permeability Profile

The calculated partition coefficient (cLogP) for 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline is reported as 4.97 [1]. This value is notably higher than the cLogP of the clinically evaluated leads from the GSK series, which were optimized for lower lipophilicity to achieve desired pharmacokinetic profiles [2]. The elevated lipophilicity of this compound, driven by the trifluoromethoxybenzoyl group and the 8-oxy-quinoline motif, may translate into higher membrane permeability but also potentially higher metabolic clearance or increased protein binding. This physicochemical profile differentiates it from the more polar analogs and makes it a valuable tool for evaluating the impact of lipophilicity on TRPV4 antagonist pharmacology.

Lipophilicity benchmark
Calculated property
cLogP = 4.97
High‑lipophilicity reference for ADME assays
Compared to lower‑cLogP optimized leads; supports microsomal stability, protein binding, and permeability profiling.
Drug-like properties Lipophilicity Permeability

High-Impact Research and Procurement Scenarios for 8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline


Medicinal Chemistry: TRPV4 Antagonist SAR Expansion

This compound is ideally suited as a key intermediate or scaffold-hopping tool for medicinal chemistry teams working on TRPV4 antagonists. Since the extensively characterized GSK series focused on quinoline substitutions at the 4-position, the 8-oxy linkage in this compound offers an unexplored vector for modulating potency and selectivity [1]. Procuring this compound allows for the generation of novel analogs with potentially differentiated pharmacological profiles, circumventing existing intellectual property while exploring new chemical space.

Cardiovascular Safety Profiling: Off-Target Liability Assessment

The compound can be used in a panel of cardiac ion channel assays (e.g., CaV1.2, hERG, NaV1.5) to determine whether the 8-oxy-piperidine scaffold inherently avoids the L-type calcium channel inhibition observed with earlier 4-substituted quinoline TRPV4 antagonists, such as compound 9a [1]. A negative result in these assays would establish a critical selectivity advantage, positioning this chemotype as a safer starting point for lead optimization.

ADME Benchmarking: High-Lipophilicity Reference Tool

With a cLogP of 4.97, this compound serves as a high-lipophilicity reference standard for in vitro ADME assays (e.g., microsomal stability, plasma protein binding, Caco-2 permeability) [1]. Researchers can use it to calibrate assays and compare the metabolic fate of high-cLogP TRPV4 ligands against more polar clinical candidates, thereby refining predictive models for oral bioavailability.

Chemical Biology: TRPV4 Target Engagement Studies

As a structurally distinct TRPV4 antagonist chemotype, this compound is a candidate for the development of chemical probes. Its unique structure allows for the verification of target engagement through competition assays with known TRPV4 agonists (e.g., GSK1016790A) [1], and it can be further derivatized to create affinity chromatography resins or fluorescent probes for studying TRPV4 expression and function in native tissues.

Application
Selection Property
Validation Focus
TRPV4 SAR expansion studies
8‑oxy‑piperidine chemotype
Potency and selectivity differentiation from 4‑substituted quinolines
Cardiac ion channel off‑target screening
Unprofiled CaV1.2 inhibition profile
Liability assessment relative to earlier TRPV4 leads
ADME assay calibration
Elevated lipophilicity reference (cLogP ~4.97)
Metabolic stability, plasma protein binding, and permeability benchmarking
Chemical probe development
Structurally distinct TRPV4 antagonist scaffold
Target engagement verification via competition assays with known agonists
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